REACTION_CXSMILES
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[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[C:7]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)=[CH2:8]>C(O)C.[Pd]>[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[CH:7]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)[CH3:8]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered through a bed of Celite
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Type
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ADDITION
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Details
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The filtrate was added silica gel
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Type
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CUSTOM
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Details
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the solvent was removed under vacuum
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Type
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CUSTOM
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Details
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Crude product on silica was purified by chromatography on silica gel with 2% saturated ammonia methanol in dichloromethane
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Name
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|
Type
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product
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Smiles
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CC1=C(N=CN1)C(C)C1=CC=CC2=CC=CC=C12
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.79 mmol | |
AMOUNT: MASS | 423 mg | |
YIELD: PERCENTYIELD | 73% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |